

Streptonigrin: A Technical Guide to its Chemical Structure, Properties, and Mechanisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Streptonigrin

Cat. No.: B1681762

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Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Streptonigrin is a potent aminoquinone antibiotic and antineoplastic agent originally isolated from the bacterium *Streptomyces flocculus*.^{[1][2]} First identified in 1959, it has been the subject of extensive research due to its significant biological activity, which includes antitumor and antibacterial properties.^[2] Though its clinical use was hampered by toxicity, its complex structure and unique mechanism of action continue to make it a molecule of interest for new drug design and development.^{[3][4]} This document provides an in-depth technical overview of **Streptonigrin's** chemical structure, key functional groups, physicochemical properties, and mechanisms of action, supplemented with relevant experimental protocols and pathway diagrams.

Chemical Structure and Functional Groups

Streptonigrin (IUPAC Name: 5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid) is a highly functionalized tetracyclic molecule with the chemical formula $C_{25}H_{22}N_4O_8$. Its core is an aminoquinoline-5,8-dione system (Rings A and B), which is crucial for its biological activity. This core is connected to a highly substituted pyridine ring (Ring C) and a dimethoxyphenyl ring (Ring D).

The key functional groups responsible for its chemical reactivity and biological function are:

- **Aminoquinone System (Rings A/B):** This group is a key metal chelation site and is redox-active, enabling the generation of reactive oxygen species (ROS) that lead to DNA damage.
- **Carboxylic Acid (Ring C):** Located at the C-2 position of the pyridine ring, this group is involved in metal ion chelation.
- **Amino Groups:** Two primary amino groups are present, one on the quinoline ring (C-7) and one on the pyridine ring (C-5). These groups are important for its biological activity.
- **Methoxy Groups:** Three methoxy groups are present: one on the quinoline ring and two on the phenyl D-ring.
- **Phenolic Hydroxyl Group (Ring D):** A hydroxyl group on the phenyl ring contributes to the molecule's overall electronic properties and potential for hydrogen bonding.
- **Pyridyl Nitrogens (Rings B/C):** These nitrogen atoms are also involved in the chelation of metal ions, which is a critical step in its mechanism of action.

Physicochemical and Spectroscopic Data

The quantitative properties of **Streptonigrin** have been well-characterized.

Table 1: Physicochemical Properties of **Streptonigrin**

Property	Value	Reference
Molecular Formula	C₂₅H₂₂N₄O₈	
Molecular Weight	506.47 g/mol	
Exact Mass	506.1438 Da	
Melting Point	275 °C	
pKa	6.2 - 6.4 (in dioxane:water)	

| Appearance | Dark-red to deep dark-red solid powder | |

Table 2: Spectroscopic Data for **Streptonigrin**

Spectroscopic Method	Wavelength / Shift (δ)	Details	Reference
UV-Vis (Methanol)	$\lambda_{\text{max}} = 248 \text{ nm}$	$\epsilon = 38,400$	
	$\lambda_{\text{max}} = 375\text{--}380 \text{ nm}$	$\epsilon = 17,400$	
^1H -NMR	2.38 (s, 3H)	H-8' (Methyl group on Ring C)	
	3.84 (s, 3H)	H-7'' (Methoxy group on Ring D)	
	3.88 (s, 3H)	H-8'' (Methoxy group on Ring D)	
	3.97 (s, 3H)	H-9 (Methoxy group on Ring A)	
	6.27 (br s, 2H)	H-10 (Amino group on Ring C)	
	6.68 (d, J=7.5 Hz, 1H)	H-5'' (Aromatic proton on Ring D)	
	6.72 (d, J=7.4 Hz, 1H)	H-6'' (Aromatic proton on Ring D)	
	8.18 (br s, 1H)	Phenolic proton	
	8.37 (d, J=8.4 Hz, 1H)	H-4 (Aromatic proton on Ring B)	
^{13}C -NMR	9.01 (d, J=8.38 Hz, 1H)	H-3 (Aromatic proton on Ring B)	
	17.5	C-8' (Methyl carbon)	
	56.1	C-8'' (Methoxy carbon)	
	60.3	C-9 (Methoxy carbon)	

Spectroscopic Method	Wavelength / Shift (δ)	Details	Reference
	60.7	C-7" (Methoxy carbon)	
	105.2	C-5" (Aromatic carbon)	
	125.4	C-6" (Aromatic carbon)	
	126.3	C-3 (Aromatic carbon)	
	134.1	C-4 (Aromatic carbon)	
	165.8	C-9' (Carbonyl carbon)	
	177.0	C-5 (Carbonyl carbon)	

| | 181.0 | C-8 (Carbonyl carbon) | |

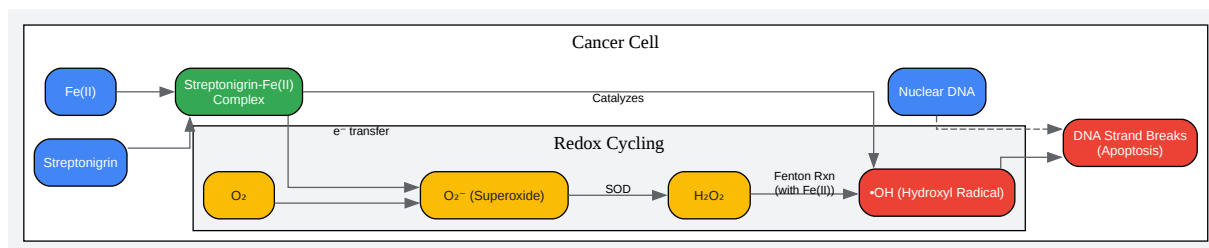
Mechanism of Action and Signaling Pathways

Streptonigrin exerts its cytotoxic effects through multiple mechanisms, primarily involving DNA damage and inhibition of key cellular signaling pathways.

DNA Damage via Redox Cycling

The primary mechanism of action involves the generation of DNA-damaging free radicals.

Streptonigrin chelates intracellular transition metals, particularly iron, through its quinolinequinone-picolinate site. This complex then undergoes redox cycling, reducing molecular oxygen to produce superoxide and highly reactive hydroxyl radicals via a Fenton-type reaction. These radicals induce single- and double-strand breaks in DNA, leading to cell death. This process also involves the inhibition of DNA topoisomerase II.



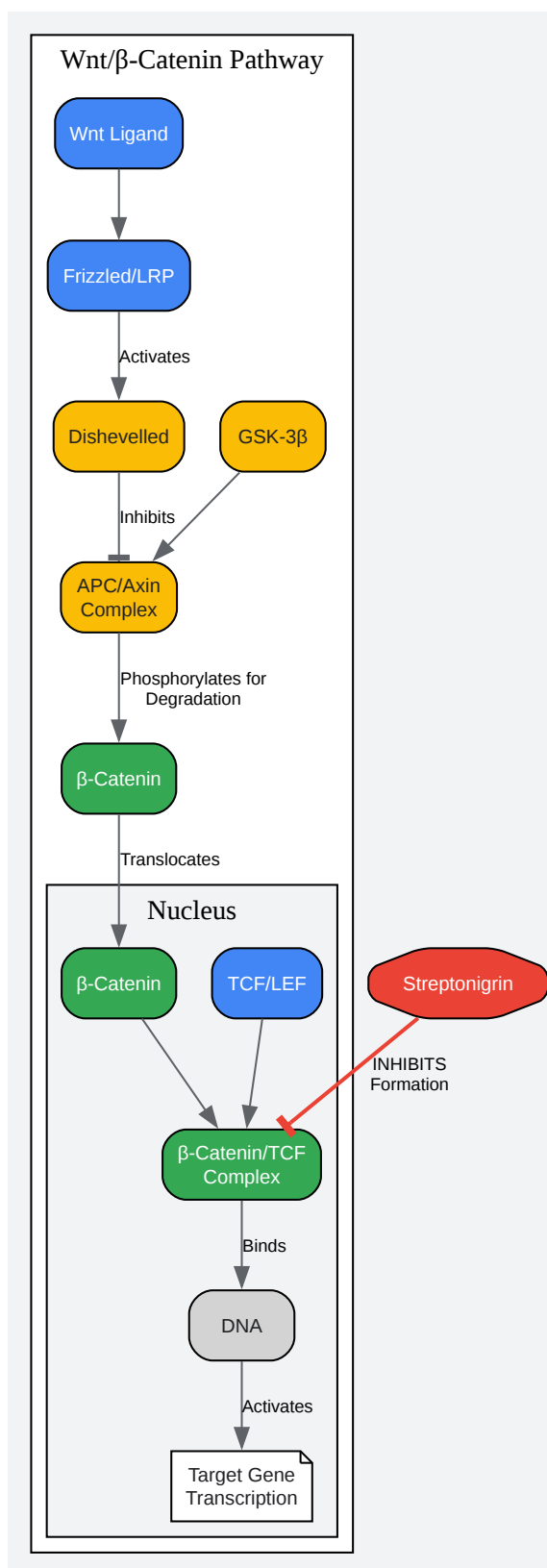
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Streptonigrin-induced DNA damage via iron-catalyzed redox cycling.

Inhibition of Wnt/ β -Catenin Signaling

Streptonigrin has been shown to inhibit the Wnt/ β -catenin signaling pathway, which is often hyperactivated in human cancers. It acts as an inhibitor of the β -catenin/T-cell factor (Tcf) complex, preventing it from binding to DNA and activating target gene transcription.

Streptonigrin suppresses the phosphorylation of Glycogen Synthase Kinase-3 Beta (GSK-3 β), an upstream component of the pathway, which prevents the degradation of β -catenin, yet it still inhibits the downstream transcriptional activity.



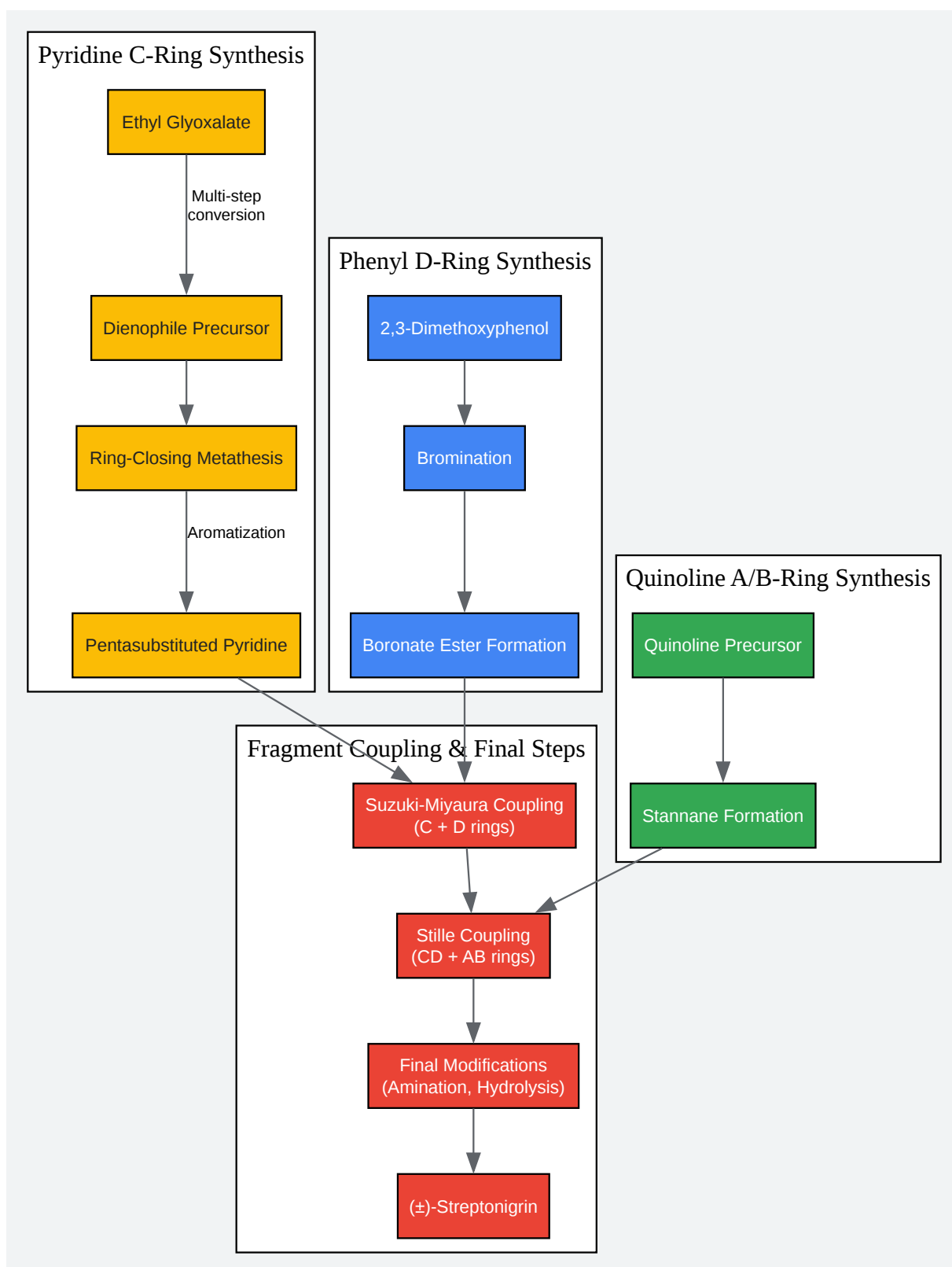
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Inhibition of the Wnt/ β -Catenin pathway by **Streptonigrin**.

Experimental Protocols

Total Synthesis Workflow

The total synthesis of **Streptonigrin** is a complex, multi-step process. The route developed by Donohoe et al. (2013) provides an efficient approach. The overall strategy involves the construction of a key pentasubstituted pyridine fragment (Ring C) via ring-closing metathesis, followed by coupling with the D-ring and A/B-ring precursors.



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High-level workflow for the total synthesis of **Streptonigrin**.

Methodology: Suzuki-Miyaura Cross-Coupling for C-D Ring Linkage

- Materials: Pyridine C-ring fragment (e.g., triflate derivative), D-ring boronate ester fragment, Pd(OAc)₂, S-Phos ligand, K₃PO₄ (base), and a solvent system (e.g., 1,4-dioxane/H₂O).
- Procedure:
 - To a reaction vessel purged with an inert gas (e.g., Argon), add the pyridine C-ring fragment, the D-ring boronate ester (1.1-1.5 equivalents), and the base (2-3 equivalents).
 - Add the palladium catalyst (Pd(OAc)₂, ~2-5 mol %) and the ligand (S-Phos, ~4-10 mol %).
 - Add the degassed solvent system to the vessel.
 - Heat the reaction mixture to 80-100 °C and monitor the reaction progress using TLC or LC-MS.
 - Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
 - Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product using silica gel column chromatography to yield the coupled C-D ring fragment.

Characterization Protocol

A standard workflow for the structural confirmation of isolated or synthesized **Streptonigrin** involves a combination of spectroscopic and spectrometric techniques.

- Mass Spectrometry (MS):
 - Method: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
 - Purpose: To confirm the elemental composition (C₂₅H₂₂N₄O₈) by comparing the measured exact mass with the theoretical value (506.1438).

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Methods: ^1H -NMR, ^{13}C -NMR, and 2D-NMR experiments (e.g., HSQC, HMBC).
 - Purpose: To elucidate the complete chemical structure by assigning all proton and carbon signals and confirming the connectivity of the atoms. The resulting spectra should match the data presented in Table 2.
- X-ray Crystallography:
 - Method: Single-crystal X-ray diffraction.
 - Purpose: To provide an unambiguous determination of the three-dimensional molecular structure in the solid state, confirming the relative stereochemistry and conformation.
- Ultraviolet-Visible (UV-Vis) Spectroscopy:
 - Method: UV-Vis spectrophotometry in a suitable solvent like methanol.
 - Purpose: To confirm the characteristic absorption maxima of the chromophore system.

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- To cite this document: BenchChem. [Streptonigrin: A Technical Guide to its Chemical Structure, Properties, and Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at:

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